N-(2-methylphenyl)ethanethioamide
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Overview
Description
N-(O-TOLYL)ETHANETHIOAMIDE: is an organic compound with the molecular formula C₉H₁₁NS . It belongs to the class of thioamides, which are sulfur analogs of amides. This compound is characterized by the presence of a thioamide group (C=S–N) attached to an o-tolyl group (a benzene ring with a methyl group at the ortho position).
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis:
Industrial Production Methods:
- Industrial production methods for N-(O-TOLYL)ETHANETHIOAMIDE are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- N-(O-TOLYL)ETHANETHIOAMIDE can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
-
Reduction:
- Reduction of N-(O-TOLYL)ETHANETHIOAMIDE can lead to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used .
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles. Common reagents include alkyl halides and aryl halides .
Major Products Formed:
Scientific Research Applications
Chemistry:
- N-(O-TOLYL)ETHANETHIOAMIDE is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds .
Biology and Medicine:
- Thioamides, including N-(O-TOLYL)ETHANETHIOAMIDE, have been studied for their potential biological activities, such as anti-inflammatory and antimicrobial properties .
Industry:
Mechanism of Action
The mechanism of action of N-(O-TOLYL)ETHANETHIOAMIDE involves its interaction with biological molecules through its thioamide group. The thioamide group can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, which can affect various molecular targets and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thioacetamide (ethanethioamide): Similar structure but lacks the aromatic ring.
Benzothioamide (benzenecarbothioamide): Similar structure but with a benzene ring instead of the o-tolyl group.
Uniqueness:
- N-(O-TOLYL)ETHANETHIOAMIDE is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The methyl group in the ortho position can provide steric hindrance and electronic effects that differentiate it from other thioamides .
Properties
CAS No. |
35274-15-8 |
---|---|
Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
N-(2-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H11NS/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11) |
InChI Key |
ZCXXWFGENUVISX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C |
Origin of Product |
United States |
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